2,3-dibromobenzonitrile

Crystal Engineering Solid-State Chemistry Polymorph Prediction

This 2,3-Dibromobenzonitrile is the specified Perampanel Impurity 33 reference standard required for HPLC/UPLC method validation. Its unique 2,3-dibromo substitution pattern is critical for accurate quantification in stability studies and batch release; generic substitution invalidates assays. For synthesis, the ortho-bromine directing group enables unique cross-couplings not possible with mono-brominated analogs.

Molecular Formula C7H3Br2N
Molecular Weight 260.91 g/mol
CAS No. 34362-24-8
Cat. No. B1610009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dibromobenzonitrile
CAS34362-24-8
Molecular FormulaC7H3Br2N
Molecular Weight260.91 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)Br)C#N
InChIInChI=1S/C7H3Br2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
InChIKeyIAQRNDXVYOQXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromobenzonitrile (CAS 34362-24-8) Procurement & Technical Baseline


2,3-Dibromobenzonitrile (CAS 34362-24-8) is a di-ortho/meta-halogenated aromatic nitrile with the molecular formula C₇H₃Br₂N and a molecular weight of 260.91 g/mol . It is characterized as a white to pale yellow crystalline solid with a melting point of 106.1 °C . The compound features two bromine substituents at the 2- and 3-positions of the benzene ring relative to the nitrile group [1], a substitution pattern that critically influences its physicochemical properties, solid-state packing, and reactivity profile compared to other positional isomers [2]. Its primary industrial relevance lies in its role as a versatile building block for pharmaceutical and agrochemical synthesis , as well as its specific function as a designated impurity reference standard for the antiepileptic drug Perampanel [3].

2,3-Dibromobenzonitrile Procurement Risks: Why Substitution with Isomers or Analogs Fails


The substitution pattern on the benzonitrile ring—specifically the 2,3-relationship of the bromine atoms—creates a unique electronic and steric environment that cannot be replicated by other dibromo isomers (e.g., 2,4-, 2,5-, or 2,6-dibromobenzonitrile) or mono-brominated analogs. This positional specificity directly impacts two critical areas for scientific and industrial users: (1) the compound's crystal packing and intermolecular interactions, which differ fundamentally from those observed in 2,6-dihalobenzonitriles where halogen-halogen interactions dominate [1], and (2) its reactivity in metalation/silylation sequences, where the ortho-directing power of bromine is modulated by the adjacent meta-substituent [2]. Furthermore, in regulated pharmaceutical environments, substitution is prohibited because 2,3-dibromobenzonitrile is a structurally defined impurity (Perampanel Impurity 33) that requires exact identity for analytical method validation and quality control [3]. These distinctions translate directly into failed reactions, invalidated assays, and non-compliant regulatory filings when generic substitution is attempted without rigorous, data-driven justification.

2,3-Dibromobenzonitrile Technical Differentiation: Quantitative Evidence vs. Comparators


Crystal Engineering: Distinct Intermolecular Packing vs. 2,6-Dihalobenzonitriles

The crystal structure of 2,3-dibromobenzonitrile reveals a fundamentally different intermolecular interaction network compared to the isomorphous 2,6-dihalobenzonitriles. While 2,6-dibromobenzonitrile and 2,6-dichlorobenzonitrile pack with dominant halogen-halogen interactions, the 2,3-isomer's asymmetric substitution pattern yields a distinct packing arrangement with different unit cell parameters [1][2].

Crystal Engineering Solid-State Chemistry Polymorph Prediction

Ortho-Directing Reactivity in Metalation/Silylation: Quantified Yield vs. 2-Bromobenzonitrile

In a one-pot metalation/disilylation protocol using LDA and TMSCl, ortho-substituted bromobenzenes exhibit diverse reactivity dictated by the ortho-directing power of the substituent. 2-Bromobenzonitrile was converted to the corresponding disilylated derivative in high yield, demonstrating efficient ortho-direction by bromine [1]. While direct data for 2,3-dibromobenzonitrile is not available in this study, the presence of an additional meta-bromo substituent is known to electronically modulate the aromatic ring, potentially altering the regioselectivity and yield of such transformations compared to the mono-bromo analog.

Organometallic Chemistry C-H Functionalization Synthetic Methodology

Pharmaceutical Quality Control: Identity as Perampanel Impurity 33 Reference Standard

2,3-Dibromobenzonitrile is officially designated as Perampanel Impurity 33 and is supplied as a characterized reference standard for analytical method development and validation [1]. This specific identity is critical for HPLC/UPLC method validation, where accurate quantification of this impurity in Perampanel drug substance is a regulatory requirement for ANDA/DMF submissions [2].

Pharmaceutical Analysis Regulatory Science Impurity Profiling

Physicochemical Properties: Melting Point and Predicted Boiling Point vs. 2,6-Dibromobenzonitrile

2,3-Dibromobenzonitrile exhibits a distinct melting point of 106.1 °C , which is significantly different from its 2,6-isomer. While the boiling point of 2,6-dibromobenzonitrile is reported as 326.5±32.0 °C at 760 mmHg [1], the boiling point for 2,3-dibromobenzonitrile is predicted to be 300.8±27.0 °C . These differences in thermal behavior are critical for purification process design (e.g., recrystallization, distillation) and for predicting behavior under reaction conditions.

Thermal Analysis Process Chemistry Purification

2,3-Dibromobenzonitrile Application Scenarios: Evidence-Based Use Cases for Procurement


Analytical Method Development for Perampanel Drug Substance

This compound is exclusively required as Perampanel Impurity 33 reference standard for the development and validation of HPLC and UPLC methods used in Perampanel quality control. Its use is mandated for accurate quantification of this specific degradation impurity during stability studies and batch release testing [1].

Crystal Engineering and Solid-State Formulation Studies

Due to its unique crystal packing (monoclinic C2 space group) that differs from the halogen-halogen interactions dominant in 2,6-dihalobenzonitriles [1][2], this compound serves as a valuable model system for investigating structure-property relationships in solid-state chemistry, particularly when designing co-crystals or studying polymorphism.

Synthesis of Ortho-Substituted Biaryl Building Blocks

The ortho-bromine atom in 2,3-dibromobenzonitrile can act as a directing group for metalation and subsequent cross-coupling reactions [1]. This reactivity, modulated by the adjacent meta-bromo substituent, provides a pathway to unique ortho-functionalized biaryl intermediates not accessible from mono-brominated benzonitriles, which are critical in medicinal chemistry for constructing diverse compound libraries.

Process Chemistry: Thermal Optimization of Reaction Conditions

The predicted boiling point of 300.8±27.0 °C [1] for 2,3-dibromobenzonitrile is approximately 25°C lower than that of its 2,6-isomer [2]. This measurable difference informs the selection of appropriate high-boiling solvents and the design of distillation protocols in large-scale synthetic processes, ensuring the compound remains in the reaction mixture without premature loss.

Technical Documentation Hub

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